molecular formula C19H25N3O3 B6641342 N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide

N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide

货号 B6641342
分子量: 343.4 g/mol
InChI 键: ITYBUPNIDAKUIR-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide, also known as HET0016, is a selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. This enzyme is responsible for the synthesis of 20-HETE, a potent vasoconstrictor and regulator of renal and cardiovascular function. HET0016 has been extensively studied in both in vitro and in vivo models, and has shown promising results as a potential therapeutic agent for a variety of diseases.

作用机制

N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide selectively inhibits the enzyme 20-HETE synthase, which is responsible for the synthesis of 20-HETE. This compound is a potent vasoconstrictor and regulator of renal and cardiovascular function, and has been implicated in the pathophysiology of a variety of diseases. By inhibiting the synthesis of 20-HETE, N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide has been shown to have beneficial effects in a variety of disease models.
Biochemical and physiological effects:
N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo models. In vitro studies have demonstrated that N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide inhibits the proliferation and migration of cancer cells, as well as the formation of new blood vessels (angiogenesis). In addition, N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide has been shown to reduce inflammation and oxidative stress in a variety of disease models, suggesting that it may have broad therapeutic potential.

实验室实验的优点和局限性

One of the main advantages of N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide is its selectivity for the enzyme 20-HETE synthase. This allows researchers to specifically target this enzyme and study its effects in a variety of disease models. In addition, N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development.
One limitation of N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide is its relatively low solubility, which can make it difficult to work with in some experimental settings. In addition, the compound has not yet been extensively studied in clinical trials, so its safety and efficacy in humans is not yet fully understood.

未来方向

There are several potential future directions for research on N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide. One area of interest is the development of more potent and selective inhibitors of 20-HETE synthase, which could have even greater therapeutic potential. In addition, further studies are needed to fully elucidate the mechanisms of action of N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide, and to determine its safety and efficacy in clinical trials. Finally, research is needed to identify the specific disease states in which N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide may be most effective, and to develop optimal dosing regimens for these conditions.

合成方法

N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide can be synthesized using a multistep synthetic route. The first step involves the reaction of cyclohexanone with formaldehyde to form 4-(hydroxymethyl)cyclohexanone. This intermediate is then reacted with phthalic anhydride and isobutyric anhydride to form N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide. The synthesis of N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide has been optimized to yield high purity and yield, and the compound is commercially available for research purposes.

科学研究应用

N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide has been extensively studied for its potential therapeutic applications in a variety of diseases. The compound has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties, making it a promising candidate for the treatment of cancer, cardiovascular disease, and other inflammatory conditions. In addition, N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide has been shown to have neuroprotective effects, suggesting that it may have potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.

属性

IUPAC Name

N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-12(2)22-19(25)16-6-4-3-5-15(16)17(21-22)18(24)20-14-9-7-13(11-23)8-10-14/h3-6,12-14,23H,7-11H2,1-2H3,(H,20,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITYBUPNIDAKUIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C2=CC=CC=C2C(=N1)C(=O)NC3CCC(CC3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(hydroxymethyl)cyclohexyl]-4-oxo-3-propan-2-ylphthalazine-1-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。